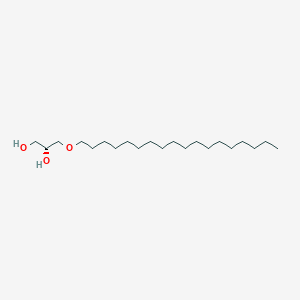

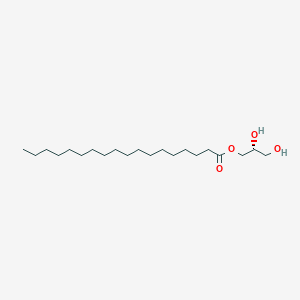

3-Stearoyl-sn-Glycerin

Übersicht

Beschreibung

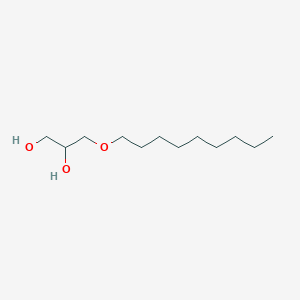

Es ist der Glycerin-Ester der Stearinsäure und erscheint als ein weißes, geruchloses und süß schmeckendes, flockiges Pulver, das hygroskopisch ist . Glycerinmonostearat wird in der Lebensmittel-, Pharma- und Kosmetikindustrie aufgrund seiner emulgierenden, verdickenden und stabilisierenden Eigenschaften häufig eingesetzt .

Wissenschaftliche Forschungsanwendungen

Glycerinmonostearat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Emulgator und Stabilisator in verschiedenen chemischen Formulierungen verwendet.

Industrie: Wird in der Lebensmittelindustrie häufig als Emulgator, Verdickungsmittel und Antibackmittel eingesetzt.

Wirkmechanismus

Glycerinmonostearat wirkt hauptsächlich als Emulgator, indem es die Oberflächenspannung zwischen Öl- und Wasserphasen reduziert und so Emulsionen stabilisiert . Dies erreicht es durch seine amphiphile Struktur, die sowohl hydrophile (Glycerin) als auch hydrophobe (Stearinsäure) Bestandteile enthält . In biologischen Systemen kann Glycerinmonostearat mit Zellmembranen interagieren, wodurch die Permeabilität und Absorption von Medikamenten erhöht wird .

Wirkmechanismus

Target of Action

3-Stearoyl-sn-glycerol, a type of 3-acyl-sn-glycerol, primarily targets Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . HDAC3 is an enzyme that removes acetyl groups from an N-acetyl lysine amino acid on a histone, modulating gene expression involved in cell survival, proliferation, angiogenesis, inflammation, and immunity . STAT3 is a molecule highly expressed in various cancer cells, including leukemia, multiple myeloma, lymphoma, squamous cell carcinoma, and other solid tumors .

Mode of Action

3-Stearoyl-sn-glycerol interacts with its targets, leading to the inactivation of HDAC3 and STAT3 . It enhances histone H3 acetylation but decreases HDAC activity and HDAC3 expression . It also inhibits the phosphorylation of STAT3, its DNA binding activity, and the nuclear co-localization of HDAC3 and STAT3 .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the phosphorylation of Src and Janus activated kinase 2 while promoting the expression of tyrosine phosphatase Src homology 2 domain-containing phosphatase 1 (SHP-1) . It also effectively attenuates the expression of survival genes such as Cyclin D1, Cyclin E, Bcl-x L, Bcl-2, and survivin .

Pharmacokinetics

It’s known that the compound shows significant cytotoxicity at 80 μm .

Result of Action

The molecular and cellular effects of 3-Stearoyl-sn-glycerol’s action include the induction of apoptosis by sub-G1 accumulation, increase in Annexin V positive, and caspase activation . It also suppresses the binding of HDAC3 and STAT3 to Bcl-x L, Bcl-2, and survivin promoter .

Action Environment

It’s known that the compound’s action can be reversed by silencing shp-1 and pervanadate, an inhibitor of protein tyrosine phosphatase .

Biochemische Analyse

Biochemical Properties

It is known to be involved in various metabolic reactions in organisms ranging from algae to humans

Cellular Effects

It is known that monoacylglycerols, the class of compounds to which 3-Stearoyl-sn-glycerol belongs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that monoacylglycerols can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Glycerinmonostearat kann durch Veresterung von Glycerin mit Stearinsäure synthetisiert werden. Diese Reaktion wird typischerweise durch saure oder basische Katalysatoren katalysiert. Häufige saure Katalysatoren sind Schwefelsäure und organische Sulfonsäuren, während basische Katalysatoren Metallhydroxide und anorganische Carbonate umfassen . Die Reaktionsbedingungen beinhalten in der Regel das Erhitzen der Reaktanten auf Temperaturen zwischen 140 °C und 180 °C .

Industrielle Produktionsmethoden

Die industrielle Produktion von Glycerinmonostearat beinhaltet häufig die Glycerolyse von Triglyceriden aus pflanzlichen oder tierischen Fetten mit Glycerin . Dieser Prozess wird unter kontrollierten Bedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Eine weitere Methode beinhaltet die Umesterung von natürlichen Fetten und Ölen mit Glycerin . Der industrielle Prozess ist so konzipiert, dass er effizient, kostengünstig und skalierbar ist .

Analyse Chemischer Reaktionen

Reaktionstypen

Glycerinmonostearat unterliegt hauptsächlich Veresterungs- und Umesterungsreaktionen. Es kann auch an Hydrolysereaktionen unter basischen oder sauren Bedingungen teilnehmen .

Häufige Reagenzien und Bedingungen

Veresterung: Stearinsäure und Glycerin mit sauren Katalysatoren (z. B. Schwefelsäure) bei 140 °C bis 180 °C.

Hydrolyse: Basische Hydrolyse mit Natriumhydroxid oder Kaliumhydroxid.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist Glycerinmonostearat, mit geringen Mengen an Diglyceriden und Triglyceriden als Nebenprodukten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycerindistearát: Ein weiterer Glycerin-Ester der Stearinsäure, jedoch mit zwei Stearinsäuremolekülen.

Glycerintristéarat: Enthält drei Stearinsäuremoleküle.

Glycerinmonolaurat: Ähnliche Struktur, aber mit Laurinsäure anstelle von Stearinsäure.

Einzigartigkeit

Glycerinmonostearat ist aufgrund seiner ausgewogenen hydrophoben und hydrophilen Eigenschaften einzigartig, was es zu einem effektiven Emulgator für eine Vielzahl von Anwendungen macht. Seine Fähigkeit, stabile Emulsionen zu bilden, und seine Vielseitigkeit in verschiedenen Industrien unterscheiden es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols in vegetable oils?

A1: The ability to separate these isomers is crucial for analyzing the composition of vegetable oils and understanding their properties. Different isomers can exhibit distinct physical and chemical characteristics, influencing the oil's functionality in food or industrial applications. [, ]

Q2: Can you elaborate on the reversed-phase high-performance liquid chromatography (RP-HPLC) method used to analyze diacylglycerols (DAG)?

A2: Researchers successfully separated various DAG isomers, including those containing stearoyl groups, using RP-HPLC with 100% acetonitrile as the mobile phase and UV detection at 205 nm. This method demonstrated good linearity, precision, and accuracy for quantifying different DAG molecular species. [, ]

Q3: How was 1-α-linolenoyl-2-palmitoyl-3-stearoyl-sn-glycerol isolated and identified?

A3: This specific triacylglycerol, containing a 3-stearoyl-sn-glycerol moiety, was isolated from the dichloromethane extract of Marrubium incanum Desr. using column chromatography. Its structure was elucidated through comprehensive NMR spectroscopic analysis. []

Q4: Why is the optical rotation of 1 (or 3)-stearoyl-sn-glycerol considered a challenge in its study?

A4: The small specific rotation exhibited by 1 (or 3)-stearoyl-sn-glycerol poses a challenge for determining its optical purity and confirming the identity of newly synthesized compounds. This characteristic makes it difficult to distinguish between enantiomers and assess their individual properties. [, ]

Q5: What binary phase behavior studies have been conducted on compounds containing the 3-stearoyl-sn-glycerol moiety?

A5: Several studies have investigated the binary phase behavior of triacylglycerols containing 3-stearoyl-sn-glycerol. These studies focused on understanding the mixing behavior and phase transitions of these compounds with other lipids, providing insights into their potential applications in areas like food science and material science. [, , , , ]

Q6: Were any antimicrobial activities reported for compounds isolated alongside 3-stearoyl-sn-glycerol?

A6: Yes, research on the marine microalgae Thraustochytrium pachydermum TSL10, a source of (S)-3-stearoyl-sn-glycerol, also led to the isolation of several sterols. These sterols exhibited significant antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans. []

Q7: Can you provide the molecular formula and weight of 3-Stearoyl-sn-glycerol?

A7: The molecular formula for 3-Stearoyl-sn-glycerol is C21H42O5, and its molecular weight is 370.57 g/mol.

Q8: Are there any reported methods for synthesizing C-18 mixed acid diacyl-sn-glycerol enantiomers, which are structurally related to 3-Stearoyl-sn-glycerol?

A8: Yes, research has explored the synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers. While specific details about the synthesis of 3-Stearoyl-sn-glycerol weren't provided in the given papers, the synthesis of related compounds suggests potential routes for its preparation and study. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)